molecular formula C16H20N4O3S B4308715 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B4308715
M. Wt: 348.4 g/mol
InChI Key: ZWTDKKJURNMYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that combines a morpholine ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the morpholine and thiadiazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-NITROPHENYL)ACETAMIDE
  • 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

Uniqueness

Compared to similar compounds, 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12(13-5-3-2-4-6-13)17-14(21)11-23-16-15(18-24-19-16)20-7-9-22-10-8-20/h2-6,12H,7-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTDKKJURNMYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=NSN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(1-PHENYLETHYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.